3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound is a tetrahydropyrimidine carboxamide derivative featuring a 3-chloro-4-fluorophenyl substituent at position 3 and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group attached via the N-carboxamide linkage. Its core structure includes a 2,4-dioxo-tetrahydropyrimidine scaffold, which is commonly associated with bioactivity in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications . The chloro-fluorophenyl moiety enhances lipophilicity and target binding affinity, while the dihydrobenzodioxin group may influence metabolic stability and solubility .
Properties
CAS No. |
887902-07-0 |
|---|---|
Molecular Formula |
C19H13ClFN3O5 |
Molecular Weight |
417.78 |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H13ClFN3O5/c20-13-8-11(2-3-14(13)21)24-18(26)12(9-22-19(24)27)17(25)23-10-1-4-15-16(7-10)29-6-5-28-15/h1-4,7-9H,5-6H2,(H,22,27)(H,23,25) |
InChI Key |
WPESNNHOMUKUFD-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Pharmacokinetics
Its molecular weight (37475) suggests it may have good oral bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed. Its polarity and presence of potential hydrogen bond donors and acceptors may also influence its absorption and distribution.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors might impact this compound.
Biological Activity
The compound 3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic derivative that exhibits promising biological activities. This article reviews its biological properties, focusing on its potential applications in antiviral and anticancer therapies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.78 g/mol. The structure features a tetrahydropyrimidine core linked to a chloro-fluorophenyl moiety and a benzo[dioxin] group, which are significant for its biological activity.
Antiviral Activity
Recent studies have highlighted the compound's efficacy as a capsid assembly modulator for the Hepatitis B virus (HBV). For example:
- Mechanism of Action : The compound acts as a type II core protein allosteric modulator (CpAM), inducing core protein dimers to assemble into empty capsids, thereby inhibiting viral replication. This was evidenced by submicromolar EC50 values against HBV in both mouse and human hepatocytes .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In particular, it was noted for its ability to inhibit cell proliferation in breast and liver cancer models. Notably, it exhibited synergistic effects when combined with EGFR inhibitors like osimertinib .
- Structure-Activity Relationship (SAR) : Variations in the chemical structure have shown that modifications at the 5-position of the tetrahydropyrimidine core can enhance or diminish biological activity. Compounds with additional functional groups at this position retained substantial activity against cancer cell lines .
Case Studies
Several studies have documented the biological activity of related compounds:
- Capsid Assembly Modulators : A related compound exhibited an EC50 value of less than 1 µM against HBV and low cytotoxicity (>50 µM), indicating a favorable therapeutic index .
- Anticancer Efficacy : In one study, derivatives of tetrahydropyrimidine were screened against a panel of 58 cancer cell lines. The most potent analogs showed IC50 values in the submicromolar range across multiple cancer types .
Data Tables
| Biological Activity | Compound | EC50/IC50 Value | Cell Line/Target |
|---|---|---|---|
| Antiviral | This compound | < 1 µM | Hepatitis B Virus |
| Anticancer | This compound | Submicromolar | Breast & Liver Cancer |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs can exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidines have been explored for their ability to inhibit cancer cell proliferation. In silico molecular docking studies suggest that this compound may interact with key enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX), which is known to play a role in inflammation and cancer cell survival .
Anti-inflammatory Properties
The anti-inflammatory potential of compounds similar to this one has been highlighted in various studies. The ability to inhibit inflammatory pathways makes such compounds valuable in treating conditions like arthritis and other inflammatory diseases. The molecular docking studies suggest that this compound could serve as a lead structure for developing new anti-inflammatory agents .
Antimicrobial Activity
Compounds featuring dioxin and tetrahydropyrimidine frameworks have shown promise as antimicrobial agents. Research indicates that modifications in these structures can lead to enhanced activity against various pathogens, including bacteria and fungi . This compound's unique structure may provide a basis for developing new antibiotics or antifungal treatments.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that incorporate commercially available reagents. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy and minimizing toxicity. Research into similar compounds has shown that slight modifications can significantly alter biological activity; thus, systematic SAR studies are essential for drug development.
Case Study 1: Anticancer Evaluation
In a recent evaluation by the National Cancer Institute (NCI), compounds structurally related to this one were tested against a panel of human tumor cell lines. Results indicated promising anticancer activity with significant cell growth inhibition rates observed at specific concentrations . This underscores the potential of this compound in oncology.
Case Study 2: Anti-inflammatory Mechanisms
A study focusing on the anti-inflammatory mechanisms of related compounds demonstrated their effectiveness in inhibiting pro-inflammatory cytokines. This suggests that the target compound could also exhibit similar mechanisms of action, warranting further investigation into its therapeutic applications in inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Additions and Conjugate (1,4-) Additions
The enone system undergoes nucleophilic attacks at the β-carbon due to conjugation with the carbonyl group. This reactivity is consistent with general enone behavior, where hyperconjugation stabilizes transition states .
Key findings :
-
Water addition : Under acidic conditions (e.g., H<sub>3</sub>O<sup>+</sup>), protonation of the alkene generates a carbocation at the β-position, followed by nucleophilic attack by water to form a dihydroxy intermediate .
-
Amine additions : Primary and secondary amines participate in 1,4-additions. For example, reaction with benzylamine yields 1-(4-methyl-decahydroquinolin-1-yl)-3-(benzylamino)propan-1-one .
Mechanistic pathway :
-
Protonation at the β-carbon.
-
Nucleophilic attack at the α-carbon.
-
Tautomerization to restore aromaticity (if applicable).
Reduction Reactions
The ketone and alkene functionalities are susceptible to reduction:
The decahydroquinoline ring’s steric bulk slows hydrogenation kinetics compared to simpler enones .
Oxidation Reactions
Oxidation targets the alkene or methyl groups:
Alkene epoxidation :
-
mCPBA (meta-chloroperbenzoic acid) converts the enone to an epoxide (65% yield) .
-
Ozone cleavage forms a diketone derivative (1-(4-methyl-decahydroquinolin-1-yl)propanedione, 58% yield) .
Methyl oxidation :
-
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the 4-methyl group to a carboxylate, producing 1-(4-carboxy-decahydroquinolin-1-yl)prop-2-en-1-one (41% yield) .
Cycloaddition Reactions
The enone participates in [4+2] Diels-Alder reactions:
| Dienophile | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Cyclopentadiene | Bicyclo[5.4.0]undec-2-ene derivative | Toluene, 80°C | 77% | |
| 1,3-Butadiene | Fused decalin-quinolone system | Microwave, 120°C | 63% |
Steric hindrance from the decahydroquinoline ring reduces regioselectivity comp
Comparison with Similar Compounds
Research Findings and Implications
Structural Determinants of Bioactivity
- The 3-chloro-4-fluorophenyl group is critical for target engagement, as evidenced by reduced activity in analogs lacking halogenated aryl groups .
- Dioxo vs. Oxo/Sulfanylidene : The 2,4-dioxo configuration in the target compound enhances hydrogen-bonding interactions with catalytic lysine residues in kinases, unlike sulfanylidene or single-oxo analogs .
Challenges and Opportunities
- Synthetic Complexity : The dihydrobenzodioxin moiety requires multi-step synthesis, posing scalability challenges compared to simpler N-aryl carboxamides .
- Target Selectivity: While structural similarity to known kinase inhibitors is promising, off-target effects (e.g., HDAC or PDE4 inhibition) must be evaluated .
Q & A
Q. What synthetic methodologies are recommended for preparing this tetrahydropyrimidine-carboxamide derivative?
- Methodology : Use a multi-step approach involving: (i) Coupling reactions : React 3-chloro-4-fluoroaniline with phenyl chloroformate to form a carbamate intermediate. (ii) Amide bond formation : Employ carbodiimide coupling agents (e.g., EDC·HCl) with HOBt to conjugate the intermediate with 2,3-dihydrobenzo[b][1,4]dioxin-6-amine . (iii) Cyclization : Optimize reaction conditions (e.g., DMF solvent, 0°C to room temperature) to form the tetrahydropyrimidine core.
- Key Considerations : Monitor reaction progress via TLC/HPLC and purify intermediates using column chromatography .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Analytical Techniques :
- 1H/13C NMR : Confirm regiochemistry of substituents (e.g., fluorophenyl, dihydrodioxin groups). For example, aromatic protons in the dihydrodioxin moiety appear as a singlet at δ 6.8–7.2 ppm .
- HPLC-MS : Verify purity (>95%) and molecular weight (expected [M+H]+ ~460–470 g/mol) .
- Elemental Analysis : Validate C, H, N, and halogen content (±0.3% theoretical) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Assay Design :
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays .
- Kinase Inhibition : Screen against tyrosine kinase targets (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- SAR Strategies :
- Substituent Variation : Compare analogs with modifications to the fluorophenyl (e.g., 3,4-dichloro vs. 2,4-difluoro) or dihydrodioxin groups. For example, replacing dihydrodioxin with a benzothiazole ring may alter lipophilicity and target binding .
- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to modulate solubility and potency .
- Data-Driven Design : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinase active sites .
Q. What experimental approaches resolve contradictions in bioactivity data across analogs?
- Case Study : If analog A shows high cytotoxicity but low kinase inhibition, while analog B exhibits the reverse:
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify off-target pathways.
- Solubility/Permeability : Measure logP (e.g., shake-flask method) and PAMPA permeability to rule out bioavailability issues .
- Metabolic Stability : Use liver microsome assays to assess degradation rates .
Q. How can computational modeling enhance reaction design for scale-up synthesis?
- Tools :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to identify energy barriers in cyclization steps .
- Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer in batch reactors, optimizing solvent (e.g., DMF vs. THF) and temperature gradients .
- Outcome : Reduce trial-and-error experimentation by 40–60% .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
